molecular formula C6H16P2 B1345682 1,2-Bis(dimethylphosphino)ethane CAS No. 23936-60-9

1,2-Bis(dimethylphosphino)ethane

Cat. No. B1345682
CAS RN: 23936-60-9
M. Wt: 150.14 g/mol
InChI Key: ZKWQSBFSGZJNFP-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylphosphino)ethane (dmpe) is a diphosphine ligand used in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents .


Synthesis Analysis

The compound is synthesized by the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane . Alternatively, it can be generated by alkylation of sodium dimethylphosphide .


Molecular Structure Analysis

The molecular formula of this compound is C6H16P2. It has an average mass of 150.139 Da and a monoisotopic mass of 150.072723 Da . The structure features two dimethylphosphine groups (PMe2) connected by an ethane chain (CH2CH2).


Chemical Reactions Analysis

This compound reacts with ZrCl2 to afford ZrCl4 (dmpe)2 complexes . The reduction of dppe by lithium to give PhHP(CH2)2PHPh has also been reported .


Physical And Chemical Properties Analysis

The compound has a boiling point of 181.1±23.0 °C at 760 mmHg and a density of 0.9 g/mL at 25 °C . It has a refractive index of n20/D 1.507 (lit.) .

Scientific Research Applications

Synthesis and Characterization

1,2-Bis(dimethylphosphino)ethane has been utilized in various synthesis processes. For example, Burt et al. (1979) reported a simple synthesis method involving the reaction of the halide with Grignard reagent to produce tetraalkyldiphosphine (Burt, Chatt, Hussain, & Leigh, 1979). Additionally, Thiele et al. (1994) synthesized a complex by adding this compound to tetramethyltitanium in diethylether, characterizing it using NMR spectroscopy and X-ray crystal structure analysis (Thiele, Windisch, Schumann, & Kociok-Köhn, 1994).

In Organometallic Chemistry

This compound has been a significant ligand in organometallic chemistry. For instance, Özkar et al. (1992) synthesized tungsten(0) complexes using this compound, indicating pseudo-octahedral structures for the complexes (Özkar, Kayran, & Kreiter, 1992). Furthermore, Tanabe et al. (2012) used dmpe in a reaction with dinickel-diphenylsilyl complexes to yield fluorescent disilanes, demonstrating its role in creating functional materials (Tanabe, Yumoto, & Osakada, 2012).

In Transition Metal Complexes

The compound is also prominent in the study of transition metal complexes. Ohishi et al. (1986) prepared cobalt(III)-dioxygen complexes containing dmpe, contributing to the understanding of metal-oxygen interactions (Ohishi, Kashiwabara, Fujita, Ohba, Ishii, & Saito, 1986). Additionally, Ricci et al. (2004) synthesized chromium(II) bidentate phosphine complexes using this compound, highlighting its utility in polymerization catalysts (Ricci, Forni, Boglia, & Sonzogni, 2004).

Catalysis and Reaction Mechanisms

This compound plays a role in catalysis and understanding reaction mechanisms. For example, Newell et al. (2011) explored uranium(IV) chemistry using a compound based on dmpe, revealing new insights into f-block metal chemistry (Newell, Schwaab, & Shores, 2011). Allen et al. (2008) investigated the reactions of iron complexes with carbon dioxide, using dmpe as a ligand, contributing to the understanding of CO2 reactivity and capture (Allen, Dalgarno, Field, Jensen, Turnbull, & Willis, 2008).

Safety and Hazards

1,2-Bis(dimethylphosphino)ethane is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,2-Bis(dimethylphosphino)ethane is a crucial diphosphine ligand widely employed in coordination chemistry. Its future directions could involve its use in the synthesis of more complex compounds and in various chemical reactions .

Biochemical Analysis

Biochemical Properties

1,2-Bis(dimethylphosphino)ethane plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it forms complexes with metals like nickel, manganese, and vanadium, which can then interact with enzymes involved in redox reactions . The nature of these interactions often involves coordination bonds between the phosphine groups of this compound and the metal centers of the enzymes or proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its role in metal complexes. These complexes can influence cell function by modulating enzyme activity, affecting cell signaling pathways, and altering gene expression. For example, this compound complexes with nickel have been shown to impact cellular metabolism by inhibiting certain metabolic enzymes . Additionally, these complexes can affect cell signaling pathways by interacting with signaling proteins and altering their activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The phosphine groups of this compound coordinate with metal centers, forming stable complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can influence enzyme activity by altering the conformation of the enzyme or by competing with natural substrates for binding sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time when exposed to air or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to form metal complexes that modulate enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can form beneficial metal complexes that enhance enzyme activity and improve metabolic function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in metal complexes. These complexes can interact with enzymes involved in redox reactions, affecting metabolic flux and metabolite levels . For example, this compound complexes with manganese can influence the activity of superoxide dismutase, an enzyme involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can bind to metal transporters, facilitating its uptake and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . For example, this compound can be localized to the mitochondria, where it forms complexes with mitochondrial enzymes and influences cellular respiration.

properties

IUPAC Name

2-dimethylphosphanylethyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16P2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQSBFSGZJNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CCP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178649
Record name 1,2-Bis(dimethylphosphino)ethane
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23936-60-9
Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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